

# FD274: A Potent Dual PI3K/mTOR Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

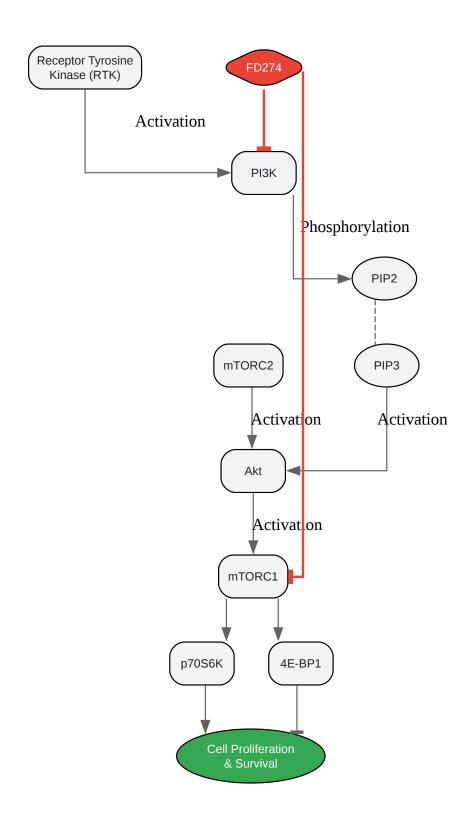
**FD274**, chemically identified as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is a novel 7-azaindazole-based small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1] Preclinical studies have demonstrated its high potency against Acute Myeloid Leukemia (AML), positioning it as a promising candidate for further therapeutic development.[1][2] This technical guide provides a comprehensive overview of **FD274**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

## **Mechanism of Action**

**FD274** functions as a dual inhibitor of PI3K and mTOR, two key kinases in a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, including AML, making it a prime target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, **FD274** can achieve a more comprehensive and sustained blockade of this oncogenic signaling cascade.[1]

The inhibitory action of **FD274** on the PI3K/Akt/mTOR pathway is illustrated in the following diagram:





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Caption: The inhibitory effect of FD274 on the PI3K/Akt/mTOR signaling pathway.



# **Quantitative Efficacy Data**

The anti-cancer potential of **FD274** has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of FD274

Target Kinase	IC50 (nM)
ΡΙ3Κα	0.65
РІЗКβ	1.57
РІЗКу	0.65
ΡΙ3Κδ	0.42
mTOR	2.03

Table 2: In Vitro Anti-proliferative Activity of FD274 in AML Cell Lines

Cell Line	IC50 (µM)
HL-60	0.092
MOLM-16	0.084
Mv-4-11	0.053
KG-1	2.67
EOL-1	1.98

# Table 3: In Vivo Anti-tumor Efficacy of FD274 in an HL-60 Xenograft Model



Dose (mg/kg, i.p.)	Tumor Growth Inhibition (%)
5	71
7.5	84
10	91

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the evaluation of **FD274**.

## In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against purified PI3K and mTOR kinases.

#### Materials:

- Purified recombinant PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and mTOR kinase
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K for mTOR)
- FD274
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader

#### Procedure:

- Prepare a serial dilution of FD274 in DMSO.
- In a 96-well plate, add the kinase, substrate, and **FD274** to the kinase buffer.



- · Initiate the reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which quantifies the amount of ADP produced.
- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

## **Cell Viability (MTT) Assay**

This protocol measures the effect of **FD274** on the viability and proliferation of AML cancer cells.

#### Materials:

- AML cell lines (e.g., HL-60, MOLM-16)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- FD274
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

#### Procedure:

- Seed the AML cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL.
- Treat the cells with various concentrations of FD274 and incubate for 48 hours.
- Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.



- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

## In Vivo HL-60 Xenograft Model

This protocol describes the establishment of a subcutaneous HL-60 xenograft model in mice to evaluate the in vivo anti-tumor efficacy of **FD274**.

#### Materials:

- HL-60 cells
- Male BALB/c nude mice (4-5 weeks old)
- Matrigel
- FD274
- Vehicle control (e.g., saline)
- Calipers for tumor measurement

#### Procedure:

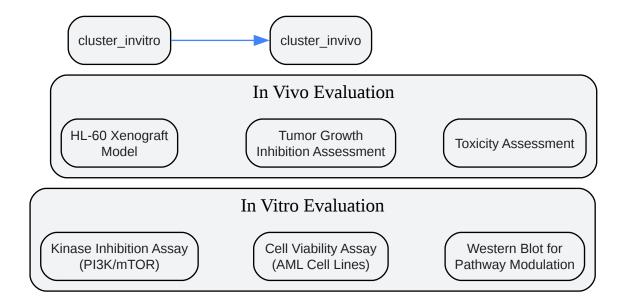
- Harvest HL-60 cells and resuspend them in a mixture of culture medium and Matrigel.
- Subcutaneously implant  $2.5 \times 10^6$  HL-60 cells into the right axilla region of each mouse.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer FD274 (e.g., 5, 7.5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for 21 days.



- Measure tumor volume using calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the preclinical evaluation of **FD274**.



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Caption: A generalized workflow for the preclinical assessment of **FD274**.

## Conclusion

**FD274** is a highly potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity against AML cell lines and robust anti-tumor efficacy in a preclinical xenograft model. The data presented in this technical guide supports its continued investigation as a potential therapeutic agent for the treatment of Acute Myeloid Leukemia. Further studies are warranted to explore its clinical potential, including pharmacokinetic and pharmacodynamic profiling, as well as safety and toxicology assessments in more advanced models.



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## References

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- To cite this document: BenchChem. [FD274: A Potent Dual PI3K/mTOR Inhibitor for Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397170#fd274-as-a-potential-anti-cancer-agent]

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